molecular formula C13H20N2O B2394447 1-(2-Ethoxybenzyl)piperazine CAS No. 523980-07-6

1-(2-Ethoxybenzyl)piperazine

Cat. No. B2394447
CAS RN: 523980-07-6
M. Wt: 220.316
InChI Key: BQEOHXXGJIUXQE-UHFFFAOYSA-N
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Description

1-(2-Ethoxybenzyl)piperazine is a chemical compound with the molecular formula C13H20N2O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Ethoxybenzyl)piperazine, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Ethoxybenzyl)piperazine consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 220.311 Da and the monoisotopic mass is 220.157562 Da .

Scientific Research Applications

Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

Medicinal Chemistry

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

C–H Functionalization

Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Pharmacological Agents

Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Improving Pharmacological and Pharmacokinetic Profiles

The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Adjusting 3D Geometry

The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .

Synthesis Methods

The methods for synthesizing piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Heterocyclic Chemistry

Piperazines play a significant role in heterocyclic chemistry, contributing to the development of new synthetic methods and the discovery of novel compounds .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazine derivatives, including 1-(2-Ethoxybenzyl)piperazine, to explore their potential applications in medicinal chemistry.

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-13-6-4-3-5-12(13)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEOHXXGJIUXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxybenzyl)piperazine

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